molecular formula C13H13ClN2 B061712 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180160-77-4

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B061712
M. Wt: 232.71 g/mol
InChI Key: DQGWEDRPBNHZDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, has been explored in the context of their activity as 5-HT6 receptor agonists. These compounds are synthesized and evaluated for their activity, with notable examples demonstrating significant potency and specificity in their interactions with the 5-HT6 receptor, indicating the importance of specific substituents and structural features for their biological activity (Mattsson et al., 2005).

Molecular Structure Analysis

A detailed examination of molecular structure through methods such as NMR, IR, MS, and X-ray diffraction reveals the compound's intricate details. For instance, the tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides insights into structural determinants through a series of substitution reactions, showing the impact of crystal structure data on understanding molecular interactions (Yao et al., 2023).

Chemical Reactions and Properties

The compound and its derivatives participate in a range of chemical reactions, highlighting the significance of their indole core and substituents in determining their chemical behavior. These reactions are pivotal in synthesizing various pharmacologically relevant structures and exploring their interactions with biological targets, underscoring the compound's versatility and potential for modification to achieve desired biological effects (Cole et al., 2005).

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Biomedical Sciences, specifically Oncology .
  • Summary of Application: The compound has been used in the development of dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) inhibitors, which are promising strategies for cancer therapy . These inhibitors can effectively overcome the drug resistance of MAPK signaling pathway-related inhibitors .
  • Methods of Application: The compound was used in the scaffold-hopping generation of a series of 1H-pyrazolo[3,4-d]pyrimidine dual ERK/PI3K inhibitors . The specific compound 32d was identified as the most promising candidate .
  • Results or Outcomes: Compound 32d showed potent inhibitory activities against both ERK2 and PI3Kα, superior anti-proliferative profiles against HCT116 and HEC1B cancer cells, and acceptable pharmacokinetic profiles . It also showed more efficacious anti-tumor activity than GDDC-0980 and the corresponding drug combination (BVD-523 + GDDC-0980) in an HCT-116 xenograft model, with a tumor growth inhibitory rate of 51% without causing observable toxic effects .

Palladium-Catalysed Synthesis and Transformation of Quinolones

  • Scientific Field: Organic Chemistry .
  • Summary of Application: The compound has been used in the palladium-catalysed synthesis and transformation of quinolones . Quinolones are widely recognized for their diverse bioactivity, being privileged structures in medicinal chemistry and useful structural moieties for the development of new drug candidates .
  • Methods of Application: The divergent nature of this synthetic route was demonstrated using 6-chloro-3-iodoquinolin-4(1H)-ones 311, taking advantage of the reactivity differences between the iodo- and chloro- substituents .
  • Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for handling and application. Unfortunately, specific safety and hazard information for “6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is not readily available13.


Future Directions

The potential applications and future directions for a compound often depend on its properties and mechanism of action. Without this information, it’s challenging to predict the future directions for "6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole"4.


properties

IUPAC Name

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGWEDRPBNHZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434939
Record name 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

180160-77-4
Record name 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 6-chloroindole (4.0 g, 26 mmol) and 4-piperidone hydrochloride hydrate (8.0 g, 52 mmol). The product was isolated as a yellow solid. Yield 3.7 g (61%). mp 181°-185° C. FDMS m/e=234 (M+ of free base).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One

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